molecular formula C18H11BrN6O4 B2930429 (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide CAS No. 402505-61-7

(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B2930429
M. Wt: 455.228
InChI Key: AWNKOXMXGHJGIZ-UHFFFAOYSA-N
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Description

(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H11BrN6O4 and its molecular weight is 455.228. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide involves the condensation of 5-bromo-2-oxoindoline-3-carboxylic acid hydrazide with 3-nitrobenzaldehyde followed by cyclization with ethyl acetoacetate and subsequent bromination and deprotection steps.

Starting Materials
5-bromo-2-oxoindoline-3-carboxylic acid hydrazide, 3-nitrobenzaldehyde, ethyl acetoacetate, bromine, sodium hydroxide, acetic acid, diethyl ether, wate

Reaction
Step 1: Condensation of 5-bromo-2-oxoindoline-3-carboxylic acid hydrazide with 3-nitrobenzaldehyde in acetic acid to form (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-nitrobenzohydrazide., Step 2: Cyclization of (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-nitrobenzohydrazide with ethyl acetoacetate in the presence of sodium hydroxide to form (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester., Step 3: Bromination of (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester with bromine in acetic acid to form (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carboxylic acid bromoethyl ester., Step 4: Deprotection of (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carboxylic acid bromoethyl ester with sodium hydroxide in water to form (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide.

properties

CAS RN

402505-61-7

Product Name

(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Molecular Formula

C18H11BrN6O4

Molecular Weight

455.228

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H11BrN6O4/c19-10-4-5-13-12(7-10)16(18(27)20-13)23-24-17(26)15-8-14(21-22-15)9-2-1-3-11(6-9)25(28)29/h1-8,20,27H,(H,21,22)

InChI Key

AWNKOXMXGHJGIZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O

solubility

not available

Origin of Product

United States

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